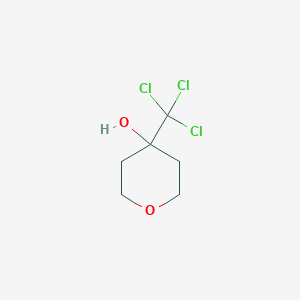

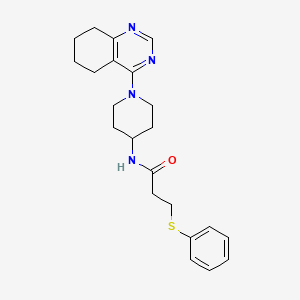

![molecular formula C13H9BrCl2O2 B2531275 [4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanol CAS No. 1271699-11-6](/img/structure/B2531275.png)

[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

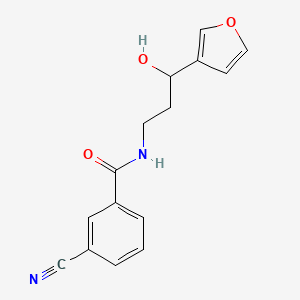

Synthesis Analysis

The synthesis of halogenated aromatic compounds can be complex, involving multiple steps and the need for enantiomeric purity in some cases. For instance, a 7-step procedure for synthesizing enantiomerically pure diarylethanes starting from a ketone precursor is described, highlighting the importance of resolving intermediates to obtain optically pure enantiomers . Although the target compound is not the same, the principles of halogenated aromatic compound synthesis, such as the use of Grignard reagents and the importance of stereochemistry, are relevant .

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds is often determined using X-ray diffraction techniques. For example, the crystal structure of a bis(3-chlorophenyl) compound was elucidated, providing detailed information about the unit cell parameters and molecular conformation . Similarly, the structure of a chlorobenzoyloxy compound was characterized, revealing discrepancies in bond lengths and intermolecular hydrogen bonds . These studies underscore the importance of structural analysis in understanding the properties of such compounds.

Chemical Reactions Analysis

The reactivity of halogenated aromatic compounds can be influenced by their molecular structure. For instance, a study on a brominated furanone derivative employed single-crystal X-ray diffraction and conceptual density functional theory to explore the structure-reactivity relationship, providing insights into the compound's chemical reactivity properties . This approach is crucial for predicting how such compounds might behave in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are closely tied to their molecular structure. For example, the antioxidant properties of a dihydroxyphenyl compound and its brominated derivatives were investigated, revealing potent antioxidant power due to the presence of phenolic rings and hydroxyl groups . These properties are significant for potential applications in pharmaceuticals and as materials with specific desired characteristics.

Applications De Recherche Scientifique

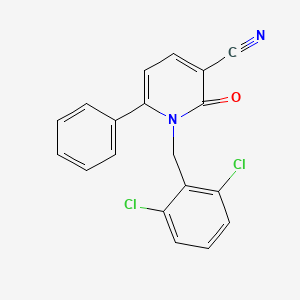

Organic Synthesis and Chemical Reactions

Compounds with bromo and dichlorophenoxy groups, similar to [4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanol, are often used in organic synthesis. They can serve as precursors or intermediates in the synthesis of complex molecules. For example, brominated compounds are known for their role in facilitating various organic reactions, including but not limited to coupling reactions, substitutions, and as electrophiles in aromatic substitutions (T. Yokoyama, 2015).

Environmental Impact and Degradation Studies

The environmental impact of chlorophenols and similar compounds, which are structurally related to this compound, has been extensively reviewed. Chlorophenols can exert moderate toxic effects on mammalian and aquatic life, highlighting the importance of understanding the environmental behavior of such compounds. This knowledge is crucial for developing strategies for environmental remediation and assessing the potential impact of chemical compounds on ecosystems (K. Krijgsheld & A. D. Gen, 1986).

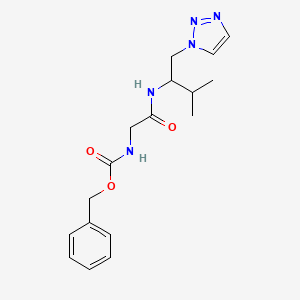

Potential Applications in Material Science

Research on derivatives of cyclodextrin, a compound used in supramolecular chemistry, suggests potential applications in material science, such as drug delivery systems and the development of novel materials. The methodologies applied in the synthesis and functionalization of such compounds could provide insights into the manipulation of this compound for similar applications (Suomin Feng et al., 2019).

Application in Analytical and Biochemical Research

Compounds like this compound may find applications in analytical and biochemical research, particularly in the development of analytical methods for detecting chemical compounds or as substrates in enzymatic studies. For instance, understanding the biochemical degradation pathways of similar compounds can aid in the development of bioremediation techniques or in the synthesis of novel compounds with specific biological activities (C. M. Sevrain et al., 2017).

Propriétés

IUPAC Name |

[4-bromo-2-(3,4-dichlorophenoxy)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrCl2O2/c14-9-2-1-8(7-17)13(5-9)18-10-3-4-11(15)12(16)6-10/h1-6,17H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIWLMYSEPBUSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=CC(=C2)Br)CO)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrCl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopentyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2531194.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2531205.png)